molecular formula C15H14Cl2O3S B2449581 2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol CAS No. 338774-91-7

2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol

Cat. No. B2449581
CAS RN: 338774-91-7
M. Wt: 345.23
InChI Key: VZHWYJAYLPYFMX-UHFFFAOYSA-N
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Description

The compound “2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol” is likely to be an organic compound containing two 4-chlorophenyl groups, a sulfonyl group, and a propanol group .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of two phenyl rings (from the 4-chlorophenyl groups) connected by a sulfonyl group and a propanol group . The exact structure would depend on the specific positions of these groups on the phenyl rings.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and propanol groups, as well as the 4-chlorophenyl groups . These groups could potentially participate in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and propanol groups could potentially make the compound more polar .

Scientific Research Applications

Crystal Structure Analysis

The molecule exhibits distinct planar segments, with the sulfonyl plane inclined at specific angles to the plane of other groups, contributing to its molecular structure. This structural configuration can provide insights into the molecular interactions and stability of the compound (Krishnaiah et al., 1995).

Synthesis and Biological Activity

  • The compound's enantiomers exhibit equipotent activity as thromboxane receptor antagonists and thromboxane synthase inhibitors, demonstrating its potential in cardiovascular research (Bhagwat et al., 1993).
  • Derivatives of this compound have shown anti-tobacco mosaic virus activity, indicating its potential in antiviral research (Chen et al., 2010).

Chemical Synthesis Techniques

  • The compound has been used in the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols, offering a method for synthesizing pyrrolidine derivatives containing phenol fragments (Smolobochkin et al., 2017).
  • In radiopharmaceuticals, it has been used in the synthesis of carbon-14 labeled compounds, demonstrating its relevance in labeling studies (Dischino et al., 2003).

Molecular Dynamics and Interactions

  • The compound's stereoselective behavior has been studied in the context of L-type calcium channel blockers, highlighting its importance in cardiovascular pharmacology (Carosati et al., 2009).

Potential in Pharmaceutical Research

  • Its derivatives have been explored for their potential as GABA B receptor antagonists, adding to its significance in neurological and psychiatric research (Abbenante et al., 1997).

Crystallography and Molecular Structure

  • The compound's crystal and molecular structure have been analyzed, providing insights into its biologically active properties (Adamovich et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its potential applications. These could include further studies to elucidate its physical and chemical properties, synthesis methods, and potential uses .

properties

IUPAC Name

2-(4-chlorophenyl)-1-(4-chlorophenyl)sulfonylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O3S/c1-15(18,11-2-4-12(16)5-3-11)10-21(19,20)14-8-6-13(17)7-9-14/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHWYJAYLPYFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol

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